molecular formula C22H21BrClNO B12484338 1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine

1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine

Cat. No.: B12484338
M. Wt: 430.8 g/mol
InChI Key: AOYAZTAJZFONSO-UHFFFAOYSA-N
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Description

({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is an organic compound that features a complex structure with multiple aromatic rings and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common approach includes:

    Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings.

    Etherification: Formation of the methoxy group through a nucleophilic substitution reaction.

    Amination: Introduction of the amine group via reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the halogen substituents or the aromatic rings, potentially leading to dehalogenation or hydrogenation.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Dehalogenated or hydrogenated products.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biochemistry: Study of its effects on enzyme activity or cellular processes.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism by which ({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and aromatic rings can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chlorophenol: Shares similar halogen substituents and aromatic structure.

    Tris(4-bromophenyl)amine: Contains multiple bromine atoms and an amine group, similar to the target compound.

Uniqueness

({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is unique due to its specific combination of bromine, chlorine, and methoxy substituents, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C22H21BrClNO

Molecular Weight

430.8 g/mol

IUPAC Name

N-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C22H21BrClNO/c1-16-2-4-17(5-3-16)13-25-14-19-8-11-22(21(23)12-19)26-15-18-6-9-20(24)10-7-18/h2-12,25H,13-15H2,1H3

InChI Key

AOYAZTAJZFONSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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